molecular formula C19H21ClN2O2 B249129 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine

1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B249129
M. Wt: 344.8 g/mol
InChI Key: DIWQIGYPLIMOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as CBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, this compound has been shown to exhibit a range of pharmacological properties, which may make it useful for studying the GABAergic system and other neurotransmitter systems. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neuropathic pain, as it has been shown to exhibit analgesic properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system. Finally, this compound may have potential as a treatment for psychiatric disorders, such as anxiety and depression, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of an organic base. This step is followed by the reaction of the resulting intermediate with 4-methoxybenzoyl chloride in the presence of a catalyst. The final product is obtained through purification and recrystallization.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, this compound has been investigated for its potential as a treatment for neuropathic pain and as an antipsychotic agent.

properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)14-15-2-6-17(20)7-3-15/h2-9H,10-14H2,1H3

InChI Key

DIWQIGYPLIMOMC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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